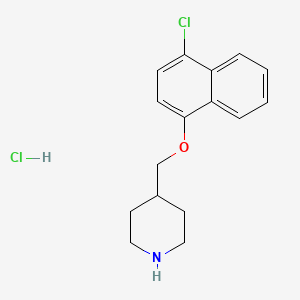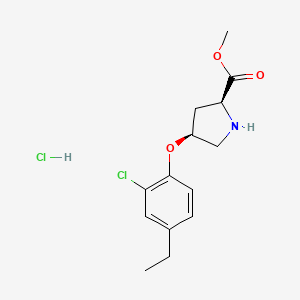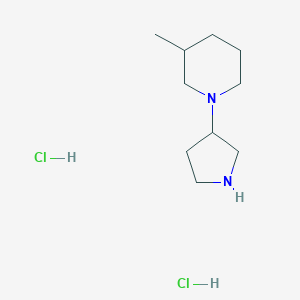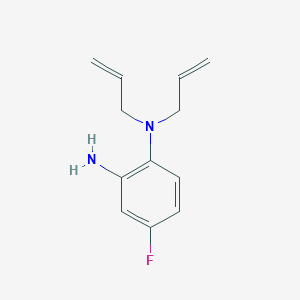![molecular formula C13H30Cl2N2 B1424734 n-[2-(4-Piperidinyl)ethyl]-n-propyl-1-propanamine dihydrochloride CAS No. 199539-16-7](/img/structure/B1424734.png)
n-[2-(4-Piperidinyl)ethyl]-n-propyl-1-propanamine dihydrochloride
Vue d'ensemble
Description
N-[2-(4-Piperidinyl)ethyl]-n-propyl-1-propanamine dihydrochloride, also known as NPPE, is an organonitrogen compound that is used in a variety of research applications, such as synthesis, pharmacology, and biochemistry. It is a derivative of piperidine, and is a white, crystalline powder. NPPE has a molecular weight of 273.3 g/mol and a melting point of 148-150°C. It is soluble in water, ethanol, and methanol, and is insoluble in diethyl ether.
Applications De Recherche Scientifique
Medicine: Potential Therapeutic Agent
Piperidine derivatives are commonly found in many pharmaceuticals due to their biological activity. The compound may serve as a precursor or an active agent in developing new medications. Its structural similarity to other bioactive piperidines suggests potential uses in treating neurological disorders, as piperidine structures are often associated with central nervous system activity .
Biotechnology: Enzyme Inhibition
In biotechnological research, piperidine derivatives can act as enzyme inhibitors, which are valuable in studying enzyme kinetics and mechanisms. They can also be used to control biological pathways that are enzyme-dependent, providing a way to regulate processes in biotechnological applications .
Pharmacology: Drug Synthesis
The piperidine moiety is a key building block in the synthesis of various pharmacological agents. This compound could be involved in the synthesis of drugs that target specific receptors or enzymes within the body, contributing to the treatment of diseases through selective interaction .
Neuroscience: Neurotransmitter Modulation
Piperidine derivatives have been studied for their effects on neurotransmitter systems, which are crucial for brain function. This compound may influence the activity of neurotransmitters like acetylcholine or dopamine, making it a candidate for research into treatments for neurodegenerative diseases or psychiatric conditions .
Analytical Chemistry: Chromatography
In analytical chemistry, piperidine derivatives can be used as standards or reagents in chromatographic analysis. Their distinct chemical properties allow them to be separated and identified in mixtures, aiding in the qualitative and quantitative analysis of complex samples .
Materials Science: Organic Synthesis
Piperidine structures are often used in the synthesis of organic materials, such as polymers or organic conductors. The compound’s reactivity and stability make it suitable for creating new materials with desired electrical or mechanical properties .
Propriétés
IUPAC Name |
N-(2-piperidin-4-ylethyl)-N-propylpropan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28N2.2ClH/c1-3-10-15(11-4-2)12-7-13-5-8-14-9-6-13;;/h13-14H,3-12H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBURYFRTJCKBRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CCC1CCNCC1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H30Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-[2-(4-Piperidinyl)ethyl]-n-propyl-1-propanamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[(2-Methoxy-4-propylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1424657.png)


![Methyl (2S,4S)-4-[(5-bromo[1,1'-biphenyl]-2-yl)-oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1424660.png)
![n-Methyl-n-[2-(3-piperidinyl)ethyl]-1-butanamine dihydrochloride](/img/structure/B1424662.png)

![Methyl 2-[(4-piperidinylmethoxy)methyl]benzoate hydrochloride](/img/structure/B1424665.png)

![Methyl (2S,4S)-4-[(5-chloro-8-quinolinyl)oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1424670.png)


